molecular formula C20H17ClN4O2S B2756829 N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 869466-36-4

N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2756829
CAS No.: 869466-36-4
M. Wt: 412.89
InChI Key: HJFHXYMFYIVEEZ-UHFFFAOYSA-N
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Description

The compound “N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” features a structurally complex tricyclic core system with fused heterocyclic rings (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]) and a substituted acetamide side chain. Key structural attributes include:

  • Acetamide substituent: The N-(3-chloro-4-methylphenyl) group introduces lipophilicity and steric bulk, which may enhance membrane permeability or target affinity.
  • Sulfur and nitrogen atoms: The 8-thia and triaza components likely facilitate hydrogen bonding or coordination with biological targets.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-10-4-5-13(7-14(10)21)24-15(26)8-25-9-22-17-16-11(2)6-12(3)23-19(16)28-18(17)20(25)27/h4-7,9H,8H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFHXYMFYIVEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenylamine and various reagents to construct the triazatricyclo ring system. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorinated phenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[740

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The molecular targets may include enzymes, receptors, and other proteins, while the pathways involved could be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

A structurally related compound, 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (ECHEMI ID: 866811-62-3), provides a basis for comparison . Key differences include:

Feature Target Compound Compound
Tricyclic Core 11,13-dimethyl; 6-oxo 11-acetyl; 3,5-dioxo
Acetamide Substituent 3-chloro-4-methylphenyl 2-methoxyphenyl
Key Functional Groups Chloro (electron-withdrawing), methyl (lipophilic) Methoxy (electron-donating), acetyl (polar)
Molecular Weight ~480 g/mol (estimated) ~520 g/mol (estimated)

Hypothesized Property Differences

  • Metabolic Stability : The 11-acetyl group in the analogue may render it susceptible to enzymatic hydrolysis, whereas the 11,13-dimethyl groups in the target compound could enhance metabolic stability.
  • Target Interaction : The 3-chloro-4-methylphenyl substituent may favor interactions with hydrophobic binding pockets, while the 2-methoxyphenyl group in the analogue might engage in polar interactions or π-stacking .

Research Implications

Structural variations in tricyclic cores and acetamide side chains underscore the importance of substituent engineering for optimizing pharmacokinetic and pharmacodynamic profiles. Further studies are required to validate these hypotheses through experimental assays (e.g., binding affinity, solubility, and stability tests).

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring and a triazatricyclo structure with thioether functionalities. Its molecular formula is C23H21ClN4O4SC_{23}H_{21}ClN_4O_4S, indicating the presence of various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21ClN4O4S
Molecular Weight466.95 g/mol
IUPAC NameN-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent and its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties . For instance:

  • Antifungal Activity : Studies have shown that derivatives of triazatricyclo compounds can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Antibacterial Properties : The compound's ability to inhibit bacterial growth has also been noted; it may act by targeting bacterial cell wall synthesis or protein synthesis mechanisms.

The proposed mechanisms through which N-(3-chloro-4-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial or fungal metabolism.
  • Membrane Disruption : It could disrupt the integrity of microbial membranes due to its amphiphilic nature.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antifungal Activity : A study published in Journal of Medicinal Chemistry explored the antifungal properties of triazole derivatives similar to this compound and found them effective against various strains of fungi .
  • Antibacterial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that structurally related compounds exhibited potent antibacterial activity against Gram-positive bacteria .

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